2-Phenyl-1,7-naphthyridine-4-carboxylic acid is a synthetic heterocyclic compound belonging to the family of naphthyridines. Naphthyridines are a group of isomeric aromatic organic compounds containing a double-ring system composed of one pyridine ring and one quinoline ring. These compounds are recognized for their potential biological activities and have attracted interest in medicinal chemistry. [, ] While no natural sources of 2-Phenyl-1,7-naphthyridine-4-carboxylic acid were identified in the provided literature, its derivatives have been explored for various biological activities.
The compound is derived from naphthyridine, a bicyclic aromatic compound with nitrogen atoms incorporated into its structure. Specifically, 2-phenyl-1,7-naphthyridine-4-carboxylic acid features a phenyl group at the 2-position and a carboxylic acid functional group at the 4-position of the naphthyridine ring. This classification places it within a broader category of heterocyclic compounds that exhibit various pharmacological properties.
Several synthetic routes have been explored to produce 2-phenyl-1,7-naphthyridine-4-carboxylic acid. One notable method involves the Pictet–Spengler reaction, which can be adapted to synthesize various naphthyridine derivatives. The synthesis typically starts with 3-amino-2-phenylquinolin-4(1H)-one, which undergoes condensation with aromatic aldehydes in acidic conditions to yield naphthyridine derivatives.
The molecular structure of 2-phenyl-1,7-naphthyridine-4-carboxylic acid can be described as follows:
Crystallographic studies or computational modeling can provide insights into bond lengths, angles, and conformational preferences that affect reactivity and interactions with biological targets.
2-Phenyl-1,7-naphthyridine-4-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are essential for developing more complex compounds in medicinal chemistry.
The mechanism of action for compounds like 2-phenyl-1,7-naphthyridine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that modifications on the phenyl or carboxylic groups can significantly influence binding affinity and selectivity towards specific targets.
The physical and chemical properties of 2-phenyl-1,7-naphthyridine-4-carboxylic acid are crucial for understanding its behavior in different environments:
The applications of 2-phenyl-1,7-naphthyridine-4-carboxylic acid are diverse:
The 1,7-naphthyridine scaffold emerged as a structurally distinct isomer among the six possible diazanaphthalene configurations following Reissert's pioneering work on heterocyclic fused systems in 1893. Early synthetic routes relied on adaptations of classical methods: the Skraup reaction applied to 3-aminopyridine yielded unsubstituted 1,5-naphthyridines, while the Gould-Jacobs cyclization (1930s) between 3-aminopyridines and diethyl ethoxymethylenemalonate (EMME) became pivotal for generating 4-hydroxy-1,7-naphthyridine carboxylates [2] [6]. This method exploited the nucleophilic activation of position 4 in 3-aminopyridine N-oxides to regioselectively form the 1,7-regioisomer over the 1,5-analogue—a breakthrough enabling systematic medicinal exploration [2].
The therapeutic potential of naphthyridines was first realized with nalidixic acid (1,8-naphthyridine), introduced in 1967 as a DNA gyrase inhibitor. However, the 1,7-regioisomer gained prominence later due to its superior π-deficient character and hydrogen-bonding versatility. Critical milestones include:
Table 1: Key Synthetic Milestones for 1,7-Naphthyridine Derivatives
Year | Synthetic Method | Key Compound | Therapeutic Target |
---|---|---|---|
1893 | Skraup reaction | Unsubstituted 1,5-naphthyridine | N/A |
1954 | EMME cyclization | 4-Oxo-1,4-dihydro-1,7-naphthyridine | Scaffold foundation |
2018 | Pfitzinger condensation/BBr3 hydrolysis | 2-Phenyl-1,7-naphthyridine-4-carboxylic acid | DHODH inhibition |
This compound (CAS 855521-66-3) integrates three pharmacophoric elements essential for target engagement:
In DHODH inhibitors, replacing brequinar’s quinoline with 1,7-naphthyridine improved ligand efficiency (LipE) by 2.3 units due to:
Table 2: Impact of Substituents on 2-Phenyl-1,7-naphthyridine-4-carboxylic Acid Pharmacokinetics
R Group (Position) | DHODH IC₅₀ (nM) | cLogP | Aqueous Solubility (µM) | Key Interactions |
---|---|---|---|---|
None (H) | 250 ± 0.11 | 3.8 | 52 | R136 salt bridge |
3-CN | 9.7 ± 1.4 | 3.9 | 68 | H-bond with T63 (water-mediated) |
3-OCH₃ | 26.2 ± 1.8 | 4.0 | 61 | H-bond with T63/Y356 |
Bioisosteric replacement strategies critically influence solubility, target affinity, and metabolic stability:
Electronic Profile: Lower dipole moment (~2.1 Debye) reduces polar interactions with residues like Y356 [5] [7].
1,7-Naphthyridin-4-ones:
Limitations: Reduced acidity (pKa ~8 vs. ~4 for carboxylic acids) weakens salt-bridge formation with R136 in DHODH [6] [8].
2-Phenyl-1,7-naphthyridine-4-carboxylic Acid:
Table 3: Bioisosteric Comparison of Key Heterocyclic Scaffolds
Parameter | 2-Phenylquinoline-4-carboxylic Acid | 4-Hydroxy-1,7-naphthyridinone | 2-Phenyl-1,7-naphthyridine-4-carboxylic Acid |
---|---|---|---|
cLogP | 5.94 | 3.2 | 4.0 |
Thermodynamic Solubility | <0.1 mg/mL | 120 µM | >50 µM |
pKa (acidic group) | 4.2 | 8.1 | 4.0 |
DHODH IC₅₀ (nM) | 22.1 | 150 | 9.7 |
Key Binding Residue | Q47, R136 | R136 | R136, T63, Y356 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2